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Cat. No.: B1683028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tricaprin, also known as glyceryl tricaprate or tridecanoin, is a triglyceride formed from the

esterification of glycerol with three units of capric acid (a medium-chain fatty acid).[1][2] As a

medium-chain triglyceride (MCT), tricaprin possesses unique physicochemical and

physiological properties that make it a valuable compound in the pharmaceutical, cosmetic,

and food industries.[3] It is recognized for its role as a rapid energy source and has potential

therapeutic applications, including in the management of conditions requiring specific dietary

fat formulations.[3] This technical guide provides a comprehensive overview of the primary

synthesis and purification methodologies for tricaprin, offering detailed experimental protocols,

comparative data, and process visualizations to aid researchers and professionals in its

production and application.

Synthesis of Tricaprin
The synthesis of tricaprin is primarily achieved through the direct esterification of glycerol with

capric acid.[1] This can be accomplished via chemical catalysis, enzymatic catalysis, or under

catalyst-free conditions at high temperatures. Each method offers distinct advantages and

disadvantages concerning reaction time, temperature, yield, purity, and environmental impact.
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Chemical synthesis methods often employ acid or metal oxide catalysts to facilitate the

esterification reaction. These processes can be highly efficient but may require high

temperatures and vacuum to drive the reaction to completion by removing the water byproduct.

This protocol is adapted from a method developed for the practical, large-scale synthesis of

tricaprin without a solvent.

Materials:

Glycerol (180 g, 1.95 mol)

Capric acid (1.346 kg, 7.813 mol)

Calcium oxide (CaO) (1.64 g, 29.31 mmol)

Ethanol (95%)

Activated charcoal

Equipment:

Reaction flask equipped with a condenser

Heating mantle

Vacuum pump

Filtration apparatus (fiberglass)

Crystallization vessel

Ice bath

Procedure:

To a reaction flask containing glycerol, add capric acid and calcium oxide.

Heat the mixture to 175°C under a partial vacuum (10 Torr) for 22 hours. The water in the

condenser should be maintained at approximately 35°C to allow for a gentle reflux of capric
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acid while facilitating the removal of water.

After 22 hours, cool the reaction mixture to room temperature.

Dissolve the resulting residue in hot 95% ethanol (6 L).

Treat the ethanolic solution with activated charcoal to remove colored impurities.

Filter the hot solution over fiberglass to remove the charcoal and catalyst.

Cool the filtrate in an ice bath at 0-5°C for 2 hours to induce crystallization.

Filter the crystallized tricaprin and wash the solid with cold 95% ethanol (40 mL) followed by

cold water (2 L).

Dry the purified tricaprin under vacuum for 48 hours.

Expected Yield and Purity:

Yield: 91%

Purity: 99.8% (UPLC)

This method utilizes a strong acid catalyst for the esterification.

Materials:

Capric acid (16.71 g, 0.1 mol)

Glycerol (0.9 g, 0.01 mol)

Sulfuric acid (H₂SO₄) (0.88 mL, 5% of the total weight of reactants)

10 wt% Sodium bicarbonate (NaHCO₃) solution

n-Hexane

Anhydrous sodium sulfate (Na₂SO₄)
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Distilled water

Equipment:

Reaction flask with a condenser

Stirrer/hotplate

Separatory funnel

Procedure:

In a reaction flask, stir capric acid and sulfuric acid for 20 minutes.

Add glycerol to the mixture and reflux for 6 hours at 110°C.

After the reaction, cool the mixture and add 10 wt% NaHCO₃ solution, stirring until the pH

reaches 13 to neutralize the acidic catalyst and unreacted capric acid.

Extract the tricaprin from the mixture using n-hexane.

Wash the n-hexane phase with distilled water until it is neutral.

Dry the n-hexane phase with anhydrous sodium sulfate.

Evaporate the n-hexane to obtain the tricaprin product.

Expected Yield:

Yield: 32%

This method employs ultrasound to intensify the synthesis process.

Materials:

Capric acid

Glycerol
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p-Toluenesulfonic acid (p-TSA)

Equipment:

Triple frequency hexagonal ultrasonic reactor

Temperature controller

Procedure:

Combine capric acid and glycerol in a 4:1 molar ratio in the ultrasonic reactor.

Add 1.5% (w/w) p-TSA as the catalyst.

Apply ultrasound at a combined frequency of 22–33–48 kHz with a power of 150 W and a

70% duty cycle.

Maintain the reaction temperature as optimized for the specific setup.

Monitor the reaction progress by analyzing the conversion of capric acid.

Expected Yield:

Yield: 95.7%

Enzymatic Synthesis
Enzymatic synthesis, typically using lipases, offers a greener alternative to chemical methods,

proceeding under milder conditions and often with higher selectivity, which can reduce the

formation of byproducts.

This protocol describes a general method for the synthesis of medium-chain triglycerides using

an immobilized lipase.

Materials:

Capric acid

Glycerol
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Immobilized lipase (e.g., Lipozyme IM 20)

Equipment:

Batch reactor with constant stirring

Temperature-controlled incubator or water bath

Procedure:

Combine capric acid and glycerol in a molar ratio of 5:1 in the batch reactor.

Add the immobilized lipase at a concentration of 5-9% (w/w of total reactants).

Maintain the reaction at 70°C with constant stirring for 26 hours.

Upon completion, separate the immobilized enzyme from the product mixture by filtration.

The resulting product will contain tricaprin, unreacted fatty acids, and potentially mono- and

diglycerides, requiring further purification.

Expected Conversion:

High conversion to triglycerides is achievable, with selectivity being a key advantage.

Purification of Tricaprin
The purification of tricaprin from the crude reaction mixture is crucial to achieve the high purity

required for its intended applications. Common methods include crystallization, solvent

extraction, and column chromatography.

Crystallization and Recrystallization
Crystallization is a highly effective method for purifying solid compounds like tricaprin,

especially after chemical synthesis at a larger scale.

This protocol is a continuation of the large-scale chemical synthesis described earlier.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1683028?utm_src=pdf-body
https://www.benchchem.com/product/b1683028?utm_src=pdf-body
https://www.benchchem.com/product/b1683028?utm_src=pdf-body
https://www.benchchem.com/product/b1683028?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude tricaprin

Ethanol (95%)

Equipment:

Erlenmeyer flask

Hotplate

Filtration apparatus (Buchner funnel)

Ice bath

Procedure:

Dissolve the crude tricaprin in a minimal amount of hot 95% ethanol.

If necessary, filter the hot solution to remove any insoluble impurities.

Allow the solution to cool slowly to room temperature.

Further cool the solution in an ice bath to maximize the precipitation of tricaprin crystals.

Collect the crystals by vacuum filtration using a Buchner funnel.

Wash the crystals with a small amount of cold 95% ethanol to remove residual soluble

impurities.

Dry the purified crystals under vacuum.

Solvent Extraction
Solvent extraction is useful for separating tricaprin from more polar or nonpolar impurities

based on differential solubility.

This is typically used in conjunction with acid-catalyzed synthesis to separate the product from

the aqueous phase after neutralization.
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Materials:

Crude reaction mixture

n-Hexane

Distilled water

Equipment:

Separatory funnel

Procedure:

Transfer the crude reaction mixture to a separatory funnel.

Add n-hexane to dissolve the tricaprin.

Shake the funnel vigorously and allow the layers to separate. The tricaprin will be in the

upper n-hexane layer.

Drain the lower aqueous layer.

Wash the n-hexane layer multiple times with distilled water to remove any remaining water-

soluble impurities.

Dry the n-hexane layer over an anhydrous drying agent like sodium sulfate.

Evaporate the n-hexane to recover the purified tricaprin.

Column Chromatography
For very high purity requirements or for the separation of tricaprin from structurally similar

lipids (mono- and diglycerides), column chromatography is a powerful technique.

Materials:

Crude tricaprin
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Silica gel (for column chromatography)

Solvent system (e.g., a gradient of ethyl acetate in hexanes)

Equipment:

Chromatography column

Fraction collector

Rotary evaporator

Procedure:

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., pure hexanes).

Pack the chromatography column with the silica gel slurry.

Dissolve the crude tricaprin in a minimal amount of the mobile phase or a compatible

solvent.

Carefully load the sample onto the top of the silica gel bed.

Elute the column with the solvent system, gradually increasing the polarity (e.g., by

increasing the percentage of ethyl acetate).

Collect fractions and analyze them (e.g., by thin-layer chromatography) to identify those

containing pure tricaprin.

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the

purified tricaprin.

Data Presentation
Table 1: Comparison of Tricaprin Synthesis Methods
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Visualizations
Synthesis and Purification Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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